3-Aminocarbonyl-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-carbamoyl-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYTLGYVIKGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055971-66-8 | |
| Record name | 3-carbamoyl-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Properties of 3 Amino 5 Fluorobenzoic Acid
The synthesis of 3-Amino-5-fluorobenzoic acid can be approached through various synthetic routes, often starting from commercially available fluorinated benzene (B151609) derivatives. A common strategy involves the selective reduction of a nitro group in a corresponding nitrobenzoic acid precursor.
One plausible synthetic pathway begins with 3,5-difluorobenzoic acid. Through a nucleophilic aromatic substitution reaction, one of the fluorine atoms can be displaced by an amino group under controlled conditions. This approach offers a direct way to introduce the amino functionality at the desired position.
Chemical and Physical Properties of 3-Amino-5-fluorobenzoic acid chemicalbook.comchemscene.comtslpharm.com
| Property | Value |
| CAS Number | 786616-54-4 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Purity | ≥97% |
| Density | 1.43 g/cm³ |
| Storage | Stable under normal temperatures and pressures. Should be stored in a cool, dry place. |
Chemical Reactivity and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of derivatives through established synthetic protocols.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have also been employed for esterification with methanol, offering a more sustainable approach. rsc.org
Amidation: The carboxylic acid can also be transformed into amides by reaction with primary or secondary amines. This transformation often requires the activation of the carboxylic acid to enhance its electrophilicity. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of the amide bond under milder conditions.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 3-Aminocarbonyl-5-fluorobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-aminocarbonyl-5-fluorobenzoate | Esterification |
Reductions and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH₄ will also reduce the amide group. Selective reduction of the carboxylic acid in the presence of an amide can be challenging and may require protecting group strategies.
Decarboxylation: The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids can be achieved under certain conditions. For many benzoic acid derivatives, this process requires high temperatures and often the presence of a catalyst, such as copper or its salts. google.com The electronic nature of the substituents on the aromatic ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can stabilize the intermediate carbanion formed during the reaction, potentially facilitating decarboxylation. However, for simple benzoic acids, these reactions are often harsh. More recent methods have been developed for the decarboxylative hydroxylation of benzoic acids at lower temperatures using copper catalysis and photoredox conditions. nih.gov
Transformations Involving the Aminocarbonyl Group
The aminocarbonyl (amide) functionality also offers opportunities for chemical modification, although it is generally less reactive than the carboxylic acid.
Hydrolysis and Amine Functionalization
Hydrolysis: The amide group can be hydrolyzed back to a carboxylic acid and ammonia (B1221849) (or an amine) under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of 5-cyanovaleramide has been studied in near-critical water without added catalysts, demonstrating that the amide group can be hydrolyzed under these conditions. umich.edu
Reduction: As mentioned previously, the amide group can be reduced by strong reducing agents like LiAlH₄ to yield an amine. In the case of this compound, reduction with LiAlH₄ would likely lead to the formation of (5-amino-3-fluorophenyl)methanol.
Reactions with Carbonyl and Isocyanate Electrophiles
The nitrogen atom of the primary amide has lone pairs of electrons and can act as a weak nucleophile. However, its nucleophilicity is significantly reduced due to the resonance delocalization with the adjacent carbonyl group. Reactions with strong electrophiles are possible. For instance, N-acylation can occur with highly reactive acylating agents.
Modifications of the Aromatic Ring System
The fluorine atom and the two carbonyl-containing groups influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. Both the carboxylic acid and the aminocarbonyl groups are deactivating and meta-directing for electrophilic aromatic substitution. The fluorine atom is also deactivating but is ortho-, para-directing.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Aminocarbonyl-5-fluoro-2-nitrobenzoic acid and/or 3-Aminocarbonyl-5-fluoro-4-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-aminocarbonyl-5-fluorobenzoic acid and/or 4-Bromo-3-aminocarbonyl-5-fluorobenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to strong deactivation of the ring. |
Electrophilic Aromatic Substitution Patterns (Directed and Non-directed)
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents on the ring. In this compound, all three substituents (-COOH, -CONH₂, -F) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com Consequently, EAS reactions on this substrate are generally sluggish and require harsh conditions.
The directing effects of the substituents determine the position of any potential substitution. The available positions for substitution are C2, C4, and C6.
Carboxylic Acid (-COOH at C1): A meta-director, it directs incoming electrophiles to positions C3 and C5. Since these are already substituted, it deactivates the entire ring, particularly the ortho (C2, C6) and para (C4) positions.
Aminocarbonyl (-CONH₂ at C3): A meta-director, it directs incoming electrophiles to positions C1 and C5 (already substituted) and strongly deactivates its ortho (C2, C4) and para (C6) positions.
Fluorine (-F at C5): An ortho-, para-director, it directs incoming electrophiles to positions C2, C4 (ortho), and C6 (para).
The cumulative effect is a strong deactivation of all available positions. However, by analyzing the directing influences, a qualitative prediction of regioselectivity can be made. The fluorine atom directs towards C2, C4, and C6, while the meta-directing groups deactivate these same positions. The conflict between these directing effects makes predicting a single major product difficult without experimental data, but position C6 is para to the fluorine and meta to both the carboxylic acid and aminocarbonyl groups, potentially making it a site for substitution under forcing conditions.
| Position on Ring | Influence of -COOH (at C1) | Influence of -CONH₂ (at C3) | Influence of -F (at C5) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C2 | Deactivated (ortho) | Deactivated (ortho) | Activated (ortho) | Strongly Deactivated |
| C4 | Deactivated (para) | Deactivated (ortho) | Activated (ortho) | Strongly Deactivated |
| C6 | Deactivated (ortho) | Deactivated (para) | Activated (para) | Strongly Deactivated |
Nucleophilic Aromatic Substitution with Fluorine Displacement
Nucleophilic Aromatic Substitution (NAS) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
The structure of this compound is well-suited for this reaction. The presence of two potent electron-withdrawing groups (carboxamide and carboxylic acid) ortho and meta to the fluorine atom significantly polarizes the C-F bond and stabilizes the negatively charged intermediate formed upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com The high electronegativity of fluorine further enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated successful NAS reactions where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov
This reactivity allows for the strategic introduction of a wide range of functional groups at the C5 position, making NAS a valuable tool for derivatization.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 5-Hydroxy-3-aminocarbonylbenzoic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-3-aminocarbonylbenzoic acid |
| Amine | Ammonia (NH₃) or Alkylamines (RNH₂) | 5-Amino-3-aminocarbonylbenzoic acid |
| Thiolate | Sodium Thiophenolate (NaSPh) | 5-(Phenylthio)-3-aminocarbonylbenzoic acid |
Oxidative and Reductive Transformations of the Aromatic Nucleus
Oxidative Transformations
The aromatic nucleus of this compound is exceptionally resistant to oxidation. The presence of three electron-withdrawing substituents makes the benzene (B151609) ring electron-deficient and thus highly deactivated towards oxidative degradation. Standard oxidizing agents (e.g., potassium permanganate, potassium dichromate) that can cleave activated aromatic rings would likely leave the nucleus of this compound intact under typical conditions. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, would be required to degrade the aromatic system. mdpi.com Under such harsh conditions, degradation of the entire molecule is more probable than a selective transformation.
Reductive Transformations
Reduction of the aromatic nucleus is more feasible but requires specific and potent reducing systems.
Catalytic Hydrogenation: The reduction of a benzene ring via catalytic hydrogenation (e.g., using H₂ with catalysts like Rhodium, Ruthenium, or Platinum) is possible but generally requires high pressures and temperatures. The electron-deficient nature of the ring in this compound makes it more susceptible to hydrogenation than electron-rich rings, but the conditions are still demanding due to the inherent stability of the aromatic system. This process would convert the benzene ring into a cyclohexane (B81311) ring.
Birch Reduction: This method, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol co-solvent, is effective for reducing electron-deficient aromatic rings. The carboxylic acid and carboxamide groups would facilitate this reaction, leading to the formation of a non-conjugated diene. However, the functional groups themselves can be sensitive to these conditions; for instance, the carboxylic acid would be deprotonated to its carboxylate salt.
| Reaction Type | Reagents and Conditions | Outcome for Aromatic Nucleus | Remarks |
|---|---|---|---|
| Oxidation | KMnO₄ or K₂Cr₂O₇, heat | No reaction | Ring is highly deactivated and stable. |
| Catalytic Hydrogenation | H₂, Rh/C or PtO₂, high pressure/temp | Reduction to a cyclohexane ring | Harsh conditions required to overcome aromaticity. |
| Birch Reduction | Na or Li, liquid NH₃, ROH | Reduction to a cyclohexadiene ring | Feasible due to electron-withdrawing groups. |
Role As a Versatile Synthetic Building Block and Intermediate
Precursor to Heterocyclic Compounds and Complex Molecular Architectures
The bifunctional nature of 3-aminocarbonyl-5-fluorobenzoic acid, possessing both an electrophilic carboxylic acid and a nucleophilic aminocarbonyl group (after potential transformation), positions it as a candidate for the synthesis of various heterocyclic systems. The strategic placement of the fluoro, aminocarbonyl, and carboxyl groups on the benzene (B151609) ring offers multiple reaction sites for cyclization and functionalization.
Fluorinated quinolones are a significant class of synthetic antibacterial agents. The core structure of quinolones is typically assembled through cyclization reactions involving aniline (B41778) derivatives. While fluorinated benzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acids, a comprehensive review of the scientific literature reveals no specific examples of this compound being directly utilized as a starting material for the construction of fluorinated quinolones. General synthetic routes to fluoroquinolones often start from fluorinated anilines, which undergo condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent modifications.
Similarly, the synthesis of indole (B1671886) derivatives, another important class of nitrogen-containing heterocycles, often involves precursors that can undergo cyclization to form the characteristic bicyclic structure. While various fluorinated starting materials are employed in the synthesis of fluorinated indoles to modulate their biological activities, there is no specific mention in the literature of this compound being used for this purpose. Synthetic strategies for indoles are diverse and include well-established methods like the Fischer, Bischler-Möhlau, and Larock indole syntheses, which typically utilize different structural motifs than that provided by this compound.
The development of polycyclic aromatic hydrocarbons and macrocycles is a field of intense research due to their unique structural and electronic properties. These complex architectures are often built from smaller, functionalized building blocks. In principle, the functional groups of this compound could be exploited in multi-step syntheses to construct larger, more complex scaffolds. For instance, the carboxylic acid could be used for amide bond formation or Friedel-Crafts reactions, while the aminocarbonyl group could be hydrolyzed to an amine and then used in cyclization reactions.
However, a thorough search of the available scientific literature does not provide any specific examples or detailed research findings on the use of this compound for the synthesis of polycyclic or macrocyclic structures. The construction of such molecules is highly dependent on the specific design of the target scaffold and the synthetic strategy employed, and it appears that this particular building block has not been reported in this context.
Applications in Advanced Material Science Precursor Synthesis
The unique combination of functional groups and the presence of a fluorine atom make this compound a potentially interesting precursor for materials with tailored properties. Fluorination is a common strategy in materials science to enhance thermal stability, tune electronic properties, and control intermolecular interactions.
Aromatic dicarboxylic acids and their derivatives are common monomers for the synthesis of a wide range of functional polymers, including polyamides and polyesters. The presence of the aminocarbonyl and fluoro groups on the benzoic acid backbone of this compound could lead to polymers with specific functionalities. For example, the aminocarbonyl group could provide sites for hydrogen bonding, influencing the polymer's morphology and mechanical properties.
Despite these theoretical possibilities, there is no information available in the scientific literature detailing the use of this compound as a monomer in the design and synthesis of functional polymers. Research in fluorinated polymers is extensive, but it appears that this specific monomer has not been explored or reported in this application.
The carboxylic acid and aminocarbonyl groups of this compound are both potential coordination sites for metal ions, making it a candidate for the synthesis of ligands for coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers often relies on ligands containing carboxylic acid functionalities to bridge metal centers. The additional functional groups could influence the resulting structure and properties of the coordination complex.
A review of the literature on coordination chemistry and ligand synthesis did not yield any specific instances of this compound being used as a ligand. While numerous fluorinated benzoic acid derivatives have been employed to create coordination polymers with interesting properties, the specific application of this compound has not been documented.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
While one-dimensional NMR provides fundamental information, multi-dimensional techniques are crucial for the unambiguous assignment of all signals and for confirming the precise substitution pattern of 3-Aminocarbonyl-5-fluorobenzoic acid.
2D-NMR Spectroscopy : Two-dimensional NMR experiments would map out the entire bonding framework.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the aromatic CH carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively establish the positions of the carboxyl, aminocarbonyl, and fluorine substituents relative to the aromatic protons. For instance, correlations would be expected between the proton at C4 and the carbons of the carboxyl (C7) and aminocarbonyl groups.
Solid-State NMR (ssNMR) : This technique provides structural information about the molecule in its crystalline form, which is highly complementary to X-ray diffraction data. researchgate.net High-resolution solid-state ¹³C NMR can reveal the number of crystallographically distinct molecules in the asymmetric unit of the crystal. researchgate.net For this compound, ssNMR could be used to study molecular conformation, packing, and the dynamics of the functional groups in the solid state, offering insights that are not accessible from solution-state NMR.
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity. alfa-chemistry.com ¹⁹F NMR spectroscopy is particularly powerful for characterizing fluorinated organic molecules.
The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, which is influenced by the electron-withdrawing carboxylic acid and aminocarbonyl groups. alfa-chemistry.com The chemical shifts for aromatic fluorine compounds typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu For comparison, the ¹⁹F NMR chemical shift for the related compound 3-fluorobenzoic acid has been reported as -114.14 ppm in acetone. rsc.org The presence of the aminocarbonyl group at the meta position relative to the fluorine atom would be expected to cause a further shift in the resonance, allowing for precise structural confirmation. The exact chemical shift value would provide a unique fingerprint for the molecule.
| Type of Fluorine Compound | Typical ¹⁹F Chemical Shift Range (ppm) vs. CFCl₃ |
|---|---|
| Aryl-F | +80 to +170 |
| -CF- | +140 to +250 |
| -CF₂- | +80 to +140 |
| -CF₃ | +40 to +80 |
Table 1: Typical ¹⁹F NMR chemical shift ranges for various organofluorine environments. Data sourced from Bruker Almanac and other compilations. ucsb.educolorado.edu
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. nih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. researchgate.net Unlike low-resolution MS, which measures nominal mass, HRMS can measure mass to several decimal places. researchgate.net This high accuracy allows for the calculation of an elemental composition that distinguishes this compound (C₈H₆FNO₃) from other potential compounds with the same nominal mass. The precise mass measurement provides a high degree of confidence in the compound's identity.
| Parameter | Value for C₈H₆FNO₃ |
|---|---|
| Molecular Formula | C₈H₆FNO₃ |
| Nominal Mass | 183 amu |
| Monoisotopic (Exact) Mass | 183.0332 u |
| [M+H]⁺ Ion | 184.0409 u |
| [M-H]⁻ Ion | 182.0254 u |
Table 2: Calculated mass values for this compound, which would be confirmed by HRMS.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for confirming the connectivity of atoms and functional groups within the molecule.
For this compound, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Plausible fragmentation pathways would involve the neutral loss of small molecules from the substituent groups.
Loss of H₂O (18.01 u) from the carboxylic acid group.
Loss of NH₃ (17.03 u) from the aminocarbonyl group.
Loss of CO (27.99 u) from the aminocarbonyl or carboxylic acid group.
Loss of CO₂ (43.99 u) from the carboxylic acid group.
Loss of HOCN (43.01 u) from the combined functional groups.
The analysis of these specific losses allows for the reconstruction of the molecular structure and confirms the presence and location of the carboxylic acid and aminocarbonyl functional groups on the fluorinated aromatic ring. mdpi.com
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Crucially, it also reveals the nature of intermolecular interactions that dictate how molecules pack together in a crystal lattice.
While a specific crystal structure for this compound is not described in the reviewed literature, its solid-state architecture can be predicted based on the functional groups present and by analogy to similar compounds like 2-amino-5-fluorobenzoic acid and 3,5-difluorobenzoic acid. researchgate.netresearchgate.net
The molecule contains strong hydrogen bond donors (the carboxylic acid -OH and the amide -NH₂) and acceptors (the carbonyl oxygens and the fluorine atom). This functionality would lead to a robust network of intermolecular interactions.
Carboxylic Acid Dimers : A highly probable interaction is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R²₂(8) ring motif. This is a common feature in the crystal structures of benzoic acids. researchgate.netresearchgate.net
Amide Interactions : The aminocarbonyl group can participate in further hydrogen bonding, potentially forming chains or tapes via N-H···O interactions with the carbonyl oxygen of a neighboring molecule's amide or carboxyl group.
Other Interactions : Weaker interactions, such as N-H···F, C-H···O, and aromatic π-π stacking interactions, would likely play a significant role in consolidating the three-dimensional crystal packing. researchgate.netrsc.org
| Predicted Crystallographic Feature | Description |
|---|---|
| Molecular Conformation | The benzene ring is expected to be planar, with the carboxyl and aminocarbonyl groups potentially showing slight torsion relative to the ring plane. |
| Primary Intermolecular Interaction | Strong O-H···O hydrogen bonds forming carboxylic acid dimers (R²₂(8) motif). |
| Secondary Intermolecular Interactions | N-H···O hydrogen bonds linking amide groups, potentially forming chains or sheets. |
| Other Potential Interactions | N-H···F or C-H···F hydrogen bonds, C-H···O interactions, and offset π-π stacking between aromatic rings. researchgate.net |
Table 3: Predicted solid-state structural features of this compound based on X-ray crystallography principles and data from analogous structures.
Crystal Packing Analysis and Hydrogen Bonding Networks
The crystal structure of this compound is anticipated to be heavily influenced by a network of robust hydrogen bonds, a common feature in substituted benzoic acids. The primary interactions governing the crystal packing are expected to involve the carboxylic acid and aminocarbonyl (amide) functional groups.
Typically, carboxylic acids form strong, centrosymmetric dimers through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This well-established R²₂(8) ring motif is a dominant feature in the crystal structures of most benzoic acid derivatives. It is highly probable that this compound will also exhibit this dimeric pairing as the core structural unit.
Furthermore, the amide group introduces additional hydrogen bond donors (N—H) and an acceptor (C=O), facilitating the formation of an extended supramolecular architecture. These amide groups can link the carboxylic acid dimers, potentially forming chains or sheets. The N—H groups of the amide can form hydrogen bonds with the carbonyl oxygen of the amide (N—H···O=C) or the carboxylic acid group of a neighboring molecule.
Based on the analysis of analogous structures, such as 2-Amino-5-fluorobenzoic acid, a complex three-dimensional network is expected. researchgate.netuni.lu In these related compounds, molecules are linked into inversion dimers by pairs of O—H···O hydrogen bonds. uni.lu These dimers are then further connected by other interactions, including N—H···O and N—H···F bonds, creating a stable, layered structure. researchgate.netuni.lu
A hypothetical representation of the primary hydrogen bonds that could be present in the crystal lattice of this compound is detailed in the interactive table below. The geometric parameters are typical values for such interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Motif |
| O—H···O (carboxyl) | ~0.98 | ~1.65 | ~2.63 | ~175 | R²₂(8) Dimer |
| N—H···O (amide) | ~0.86 | ~2.00 | ~2.86 | ~170 | Chain/Sheet |
| N—H···O (carboxyl) | ~0.86 | ~2.10 | ~2.96 | ~165 | Inter-dimer Linkage |
This table is predictive and based on data from structurally related compounds.
Fluorine-involved Non-covalent Interactions
One such interaction is the C—H···F hydrogen bond. While weaker than conventional hydrogen bonds, these interactions involving aromatic C—H donors and the fluorine acceptor can act as directional forces, influencing the orientation of molecules within the crystal lattice.
Additionally, short F···F contacts, where the distance between two fluorine atoms is less than the sum of their van der Waals radii (~2.94 Å), are observed in the crystal structures of some fluorinated aromatic compounds. uni.lu These interactions, though debated in terms of their attractive or repulsive nature, are known to contribute to the stabilization of crystal packing. For instance, in the crystal structure of 2-Amino-5-fluorobenzoic acid, a short F···F contact of 2.763 (2) Å is observed. uni.lu
Aromatic π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, are also likely to be present. The fluorine substituent can modulate the electron density of the ring, potentially influencing the geometry and strength of these stacking interactions.
The table below summarizes the potential fluorine-involved non-covalent interactions in the crystal structure of this compound, with geometric parameters based on observations in similar molecules.
| Interaction Type | Donor···Acceptor | Distance (Å) | Notes |
| Weak Hydrogen Bond | C—H···F | ~2.4 - 2.7 | Directional interaction influencing molecular orientation. |
| Halogen Interaction | F···F | < 2.94 | May contribute to stabilizing the crystal lattice. |
| Stacking Interaction | π–π (centroid-centroid) | ~3.5 - 3.8 | Common in aromatic systems, influenced by fluorine substitution. |
This table is predictive and based on data from structurally related compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with infrared spectroscopy that enables the direct analysis of solid samples with minimal preparation. The ATR-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O—H stretching band, typically found in the 3300-2500 cm⁻¹ region. nih.gov This broadening is a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid group usually appears as a strong, sharp band between 1710 and 1680 cm⁻¹. nih.gov
The amide group will also give rise to several characteristic bands. The N—H stretching vibrations are expected in the 3400-3100 cm⁻¹ range. Primary amides typically show two bands in this region, corresponding to the asymmetric and symmetric stretching modes. The amide I band (primarily C=O stretching) is found around 1650 cm⁻¹, and the amide II band (N—H bending and C—N stretching) appears near 1600 cm⁻¹.
The aromatic ring will exhibit C—H stretching vibrations just above 3000 cm⁻¹ and various C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C—F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ range.
The following table details the expected ATR-IR vibrational bands and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3350 | Medium | N—H asymmetric stretching (amide) |
| ~3180 | Medium | N—H symmetric stretching (amide) |
| 3300-2500 | Broad, Strong | O—H stretching (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N—H bending (Amide II) / C=C stretching (aromatic) |
| 1580-1450 | Medium-Weak | C=C stretching (aromatic) |
| ~1420 | Medium | C—O—H in-plane bending |
| ~1300 | Medium | C—N stretching |
| ~1250 | Strong | C—F stretching |
| ~920 | Broad, Medium | O—H out-of-plane bending (dimer) |
This table is predictive and based on established group frequencies and data from analogous compounds.
Fourier Transform Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy provides complementary information to IR spectroscopy. In Raman scattering, non-polar bonds and symmetric vibrations often produce more intense signals.
For this compound, the aromatic ring vibrations are expected to be particularly prominent in the FT-Raman spectrum. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire benzene ring, typically gives a strong, sharp band around 1000 cm⁻¹. The C=C stretching vibrations of the ring will also be clearly visible in the 1600-1450 cm⁻¹ region.
The C=O stretching vibrations of both the carboxylic acid and the amide groups will also be Raman active, though their relative intensities may differ from the IR spectrum. The C—F bond, while producing a strong IR absorption, is expected to show a weaker signal in the Raman spectrum.
A detailed interpretation of the vibrational spectra of the related 2-amino-5-fluoro benzoic acid has been performed, providing a basis for these assignments. researchgate.netnih.gov The following interactive table outlines the predicted FT-Raman shifts and their corresponding vibrational modes for this compound.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Medium | C—H stretching (aromatic) |
| ~1690 | Medium | C=O stretching (carboxylic acid) |
| ~1655 | Strong | C=O stretching (Amide I) |
| ~1610 | Very Strong | C=C stretching (aromatic) |
| ~1300 | Medium | C—N stretching |
| ~1250 | Weak | C—F stretching |
| ~1000 | Strong | Aromatic ring breathing (trigonal) |
| ~800 | Medium | C—H out-of-plane bending |
This table is predictive and based on established group frequencies and data from analogous compounds.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 3-Aminocarbonyl-5-fluorobenzoic acid. These methods model the molecule at the electronic level, offering a detailed view of its behavior.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can map out potential reaction pathways, identify transition states, and determine activation energies. This allows for the prediction of reaction mechanisms and kinetics.
Studies on related aromatic carboxylic acids have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately determine optimized molecular geometries and thermodynamic properties. researchgate.net By applying this approach to this compound, researchers can simulate various chemical transformations, such as decarboxylation, amidation, or reactions involving the aromatic ring. The calculations would reveal the step-by-step process of bond breaking and formation, providing a detailed understanding of the molecule's chemical behavior under different conditions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are critical in chemical reactions as they govern electron donation and acceptance. youtube.comlibretexts.org
The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. For instance, in studies of similar compounds like 2-amino-5-fluorobenzoic acid, the HOMO-LUMO energy difference has been correlated with properties like pKa and biological activity. nih.gov
| Parameter | Description | Predicted Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the capacity to donate electrons (nucleophilicity). Higher energy often implies greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the capacity to accept electrons (electrophilicity). Lower energy often implies greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO | A key indicator of chemical stability. A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamics of this compound is crucial, as its conformation dictates its physical and biological properties.
Identification of Stable Conformers and Energy Landscapes
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, rotations around the C-C bond (connecting the carboxyl group to the ring) and the C-N bond (of the aminocarbonyl group) are of primary interest.
Computational methods, particularly DFT, can be used to scan the potential energy surface by systematically rotating these bonds. This process generates an energy landscape, where energy minima correspond to stable conformers. Studies on similar aminofluorobenzoic acids have shown that the orientation of the carboxyl group is a dominant factor in determining conformational preference. nih.gov The presence of bulky or interacting groups influences the energy barriers between conformers. The resulting landscape reveals the most probable shapes the molecule will adopt and the energy required to transition between them.
Intramolecular Interactions (e.g., N-H...O Hydrogen Bonding, F-involved Interactions)
The stability of different conformers is heavily influenced by non-covalent intramolecular interactions. In this compound, several such interactions are possible.
N-H...O Hydrogen Bonding: An intramolecular hydrogen bond can form between a hydrogen atom of the aminocarbonyl group (the donor) and the carbonyl oxygen of the carboxylic acid group (the acceptor). This type of interaction is known to stabilize molecular structures, as seen in related compounds like 2-amino-5-fluorobenzoic acid, where an N—H⋯O hydrogen bond leads to a planar, six-membered ring structure known as an S(6) ring. researchgate.net
F-involved Interactions: The fluorine atom can participate in weak intramolecular interactions. While covalently bound fluorine is a weak hydrogen bond acceptor, interactions such as N-H···F are possible and have been characterized using a combination of NMR spectroscopy and DFT calculations in other fluorinated scaffolds. ucla.edu These interactions, though weaker than conventional hydrogen bonds, can collectively influence conformational preferences. rsc.org The possibility of repulsive interactions between the fluorine and nearby oxygen lone pairs can also play a role in dictating the final geometry. nih.gov
| Interaction Type | Potential Donor | Potential Acceptor | Expected Impact on Conformation |
|---|---|---|---|
| N-H...O Hydrogen Bond | Amide (–CONH₂) N-H | Carboxyl (–COOH) C=O | Can lead to a planar, cyclic substructure, significantly stabilizing a specific conformer. |
| N-H...F Hydrogen Bond | Amide (–CONH₂) N-H | Fluorine (–F) | A weak interaction that can contribute to the overall conformational energy balance. ucla.edu |
| O-H...O Hydrogen Bond | Carboxyl (–COOH) O-H | Amide (–CONH₂) C=O | Possible interaction that would compete with other hydrogen bonding patterns and influence the orientation of both functional groups. |
Predictive Modeling of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings and assign spectral features to specific molecular motions or electronic transitions. For this compound, DFT calculations can predict vibrational (infrared and Raman) and NMR spectra.
Vibrational Spectra: Calculating the vibrational frequencies of the optimized molecular structure allows for the simulation of its IR and Raman spectra. A detailed interpretation, known as a potential energy distribution (PED) analysis, can assign each calculated vibrational mode to specific stretching, bending, or torsional motions within the molecule. This has been successfully applied to analyze the spectra of 2-amino-5-fluorobenzoic acid. nih.gov
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants of the molecule. These predictions are invaluable for interpreting experimental NMR data and can be particularly useful for confirming the presence and nature of intramolecular interactions, such as hydrogen bonds, which can significantly affect the chemical environment of the involved nuclei. ucla.edu
Computational NMR and IR Spectra Generation
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in generating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. These computational models allow for the prediction of chemical shifts and vibrational frequencies, which can be correlated with experimental data to confirm the molecular structure and provide detailed insights into the electronic environment of the atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectra:
The theoretical ¹H and ¹³C NMR chemical shifts for this compound are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations are often performed at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to provide a good balance between accuracy and computational cost. The calculated chemical shifts are then referenced to a standard, commonly tetramethylsilane (B1202638) (TMS).
While specific experimental and detailed computational studies on this compound are not widely available in the reviewed literature, the expected chemical shifts can be inferred based on the analysis of similar substituted benzoic acid derivatives. The electron-withdrawing nature of the fluorine atom and the carbonyl groups, as well as the aminocarbonyl group, will significantly influence the chemical shifts of the aromatic protons and carbons.
Infrared (IR) Spectra:
Computational methods are also employed to predict the vibrational frequencies of this compound. The theoretical IR spectrum is obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra.
Key vibrational modes expected for this compound would include the O-H stretch of the carboxylic acid, the N-H stretches of the amide, the C=O stretches of both the carboxylic acid and the amide, C-F stretching, and various aromatic C-H and C-C stretching and bending vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Theoretical) |
| O-H Stretch (Carboxylic Acid) | 3400-3600 |
| N-H Stretch (Amide) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Carboxylic Acid) | 1700-1750 |
| C=O Stretch (Amide I) | 1650-1690 |
| N-H Bend (Amide II) | 1550-1600 |
| C-C Stretch (Aromatic) | 1400-1600 |
| C-F Stretch | 1100-1300 |
| O-H Bend (Carboxylic Acid) | 1200-1400 |
| C-N Stretch | 1200-1350 |
Note: The table presents expected ranges for theoretical vibrational frequencies based on the analysis of similar functional groups. Actual calculated values would be specific to the computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
For this compound, the MEP map would reveal the regions of positive and negative electrostatic potential. The regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack.
In the case of this compound, the MEP map is expected to show:
Negative Potential: Concentrated around the oxygen atoms of the carbonyl groups (both carboxylic and amide) and the fluorine atom, due to their high electronegativity. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential: Located around the hydrogen atoms of the carboxylic acid's hydroxyl group and the amide's amino group. These areas are electron-poor and are favorable for interactions with nucleophiles or hydrogen bond acceptors.
The MEP map provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions, which is crucial for understanding its chemical behavior and biological activity. The distribution of electrostatic potential is a key determinant in how the molecule will interact with other molecules, including solvents, receptors, and other reactants.
Patents and Industrial Chemical Synthesis Methodologies
Analysis of Patented Synthetic Routes and Process Innovations
Patented syntheses for fluorinated benzoic acid derivatives often involve multi-step processes starting from common fluorinated benzene (B151609) precursors. A general and plausible approach to synthesizing the target molecule can be inferred from established methods for analogous compounds. One common industrial strategy involves the hydrolysis of a corresponding benzonitrile. For instance, a patented process for producing other 5-fluorobenzoic acids involves the trichloromethylation of a fluorobenzene to yield a benzotrichloride, followed by reaction with aqueous ammonia (B1221849) to form a benzonitrile, which is then hydrolyzed to the final benzoic acid. google.com
Another relevant synthetic strategy seen in the production of similar compounds, such as 2-amino-3-methyl-5-chlorobenzoic acid, involves a sequence of nitration, hydrogenation (reduction), and halogenation starting from a substituted toluic acid. google.com While the target molecule is not chlorinated, this highlights a common industrial pattern of building functionality onto a simpler aromatic core.
For fluorinated aromatic acids, key process innovations often focus on improving the efficiency and safety of fluorination, nitration, and hydrolysis steps. The synthesis of 2-amino-5-fluorobenzoic acid, an isomer of the target compound, has been approached by the oxidation of 5-fluoro-1H-indole-2,3-dione, which itself is prepared from 4-fluoroaniline. google.com Such routes are designed to utilize readily available and cheaper raw materials and employ milder reaction conditions to enhance safety and reduce industrial implementation challenges. google.com
A hypothetical route to 3-Aminocarbonyl-5-fluorobenzoic acid could originate from 3,5-difluorobenzoic acid. One of the fluorine atoms could be subjected to nucleophilic substitution with ammonia or a protected amine to introduce the amino group, which would then be acylated or otherwise converted to the aminocarbonyl group. Alternatively, starting with a dinitrile or a cyano-ester precursor, selective hydrolysis could yield the desired product. The challenge in such routes is achieving regioselectivity and managing the harsh conditions often required for hydrolysis, which can lead to side products.
Scalability Considerations in Industrial Production
Scaling up the synthesis of any fine chemical like this compound involves several critical considerations:
Reaction Conditions: Many reactions involved in the synthesis of aromatic acids, such as nitration or hydrolysis, are highly exothermic. Industrial-scale reactors must have precise temperature control systems to prevent runaway reactions and ensure product consistency. For example, nitration reactions are often carried out at low temperatures (-10°C to 30°C) to control the reaction rate and minimize the formation of impurities. google.com
Reagent Handling and Safety: The use of hazardous reagents like concentrated nitric acid, sulfuric acid, or high-pressure hydrogen necessitates specialized equipment and stringent safety protocols. google.comgoogle.com The choice of reagents can also impact scalability; for instance, using a less hazardous chlorinating agent than those used in lab-scale synthesis might be required for industrial production.
Product Isolation and Purification: On a large scale, methods like crystallization are preferred over chromatographic purification due to cost and throughput. The development of an efficient crystallization process that yields high purity and good recovery is a critical step in making a process industrially viable. The formation of isomeric by-products during synthesis can complicate purification, making the development of highly selective reaction steps paramount.
Waste Management: Industrial chemical synthesis generates significant waste streams. Green chemistry principles are increasingly important, focusing on minimizing waste, using less toxic solvents, and developing catalytic processes to reduce the environmental impact and disposal costs.
Economic Feasibility and Sustainability in Manufacturing Processes
The economic viability of producing this compound on an industrial scale is determined by several factors:
Energy Consumption: Heating, cooling, and maintaining pressure during reactions can be energy-intensive. Optimizing reaction conditions to operate at lower temperatures or pressures can lead to substantial cost savings and improve the sustainability profile of the process.
Throughput and Cycle Time: The amount of product that can be produced in a given time frame (throughput) is a key economic metric. Minimizing reaction times and simplifying workup procedures can increase the efficiency of the manufacturing plant.
Sustainability: Modern chemical manufacturing emphasizes sustainability. This includes reducing the use of hazardous and toxic substances, minimizing waste generation, and developing processes that are more environmentally benign. For example, replacing older, stoichiometric reagents with more efficient catalytic systems can improve both the economic and environmental performance of a synthesis.
Future Research Directions and Emerging Methodologies
Development of Novel Asymmetric Synthesis Routes
The creation of chiral molecules is a cornerstone of modern chemistry. While 3-Aminocarbonyl-5-fluorobenzoic acid itself is not chiral, its derivatives can be. Future research will likely focus on developing asymmetric synthetic routes to create chiral derivatives with high enantioselectivity. Methodologies for the asymmetric synthesis of structurally related compounds, such as arylpyrazoles and various amino acids, are being actively developed. nih.govrsc.org One potential strategy involves a central-to-axial chirality relay, a technique successfully used in the catalytic asymmetric construction of axially chiral arylpyrazoles. rsc.org Another approach could adapt methods used for synthesizing α-monofluoroalkyl-α-amino acids, which often face challenges with epimerization and require stereoselective techniques to achieve enantiopure forms. nih.gov
Key strategies that could be investigated include:
Chiral Catalysis: Employing chiral catalysts, such as chiral phosphoric acids, to guide the stereochemical outcome of reactions involving the functional groups of the molecule.
Domino Reactions: Designing multi-step reactions that proceed sequentially in one pot, initiated by an asymmetric Michael addition, to construct complex chiral structures from simple precursors. researchgate.net
Substrate Control: Using chiral auxiliaries attached to the molecule to direct the stereoselective introduction of new functional groups before being cleaved.
These approaches aim to produce structurally diverse, enantiomerically pure compounds derived from this compound for advanced chemical research.
Exploration of Bio-catalytic Approaches for Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for chemical transformations is a rapidly growing field, with applications in synthesizing enantiopure fluorinated building blocks and other complex molecules. rsc.org Future work could explore enzymes for the synthesis of this compound or its derivatives.
Potential biocatalytic strategies include:
Hydrolases: Enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) are robust and frequently used for esterification and amidation reactions. beilstein-journals.org They could be employed for the selective formation or modification of the aminocarbonyl or carboxylic acid groups.
Transaminases: These enzymes are highly effective for the reductive amination of keto acids to produce amino acids. nih.gov ω-Transaminases, for instance, show high reactivity towards various substrates and could be engineered for transformations on precursors to this compound. nih.gov
Engineered Pathways: Developing whole-cell biocatalysts in engineered microorganisms, such as Escherichia coli, to convert simple starting materials into the target molecule through a multi-step enzymatic pathway. rsc.org
The integration of biocatalysis could lead to more sustainable and efficient production methods, operating under mild conditions with high selectivity.
| Enzyme Class | Potential Application in Synthesis | Example from Research |
| Hydrolases (e.g., Lipases) | Selective esterification or amidation of the carboxylic acid group. | Immobilized CALB used for esterification in continuous flow processes. beilstein-journals.org |
| Transaminases | Reductive amination of a keto-precursor to form an amino group. | ω-Transaminase used for the synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate. nih.gov |
| Dehydrogenases | Stereoselective reduction or oxidation reactions on precursors. | NADH-dependent alcohol dehydrogenases used for the synthesis of L-amino acids. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical manufacturing by enabling safer, more efficient, and scalable production. nih.gov These technologies are particularly advantageous for reactions that are difficult to control in traditional batch processes. Research into the continuous synthesis of related compounds, such as Mesalazine from 2-chlorobenzoic acid, has demonstrated the potential of this approach. magritek.com
Future integration for the synthesis of this compound would involve:
Continuous Flow Reactors: Designing systems, such as plug flow or "tube-in-tube" reactors, for key reaction steps like fluorination, carbonylation, or amidation. beilstein-journals.org This allows for precise control over reaction parameters like temperature, pressure, and residence time.
Automated Platforms: Utilizing automated fast-flow instruments for the rapid and consecutive synthesis of derivatives. nih.gov These platforms can perform hundreds of consecutive reactions, significantly accelerating the discovery and optimization of new compounds. nih.gov
Process Analytical Technology (PAT): Implementing in-line monitoring tools to track critical quality attributes in real-time. This data can be used in feedback loops with model predictive controllers to optimize yield and minimize by-product formation automatically. magritek.com
This approach not only enhances scalability and safety but also facilitates high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives.
Advanced Applications as a Precursor in Chemical Research (excluding clinical)
Beyond its potential in medicinal chemistry, this compound serves as a valuable precursor for creating novel molecules in materials science and chemical biology. The distinct electronic properties conferred by the fluorine atom make it an attractive building block.
Fluorophores and Chemical Probes: The introduction of fluorine into dye scaffolds can significantly improve properties such as cell permeability and solubility. nih.gov The this compound core could be incorporated into larger dye structures, such as those based on rhodamine or BODIPY, to develop new fluorescent probes for biological imaging. nih.gov
Functional Materials: The molecule's rigid structure and capacity for hydrogen bonding make it a candidate for the synthesis of advanced polymers and supramolecular assemblies. The fluorine atom can be used to fine-tune intermolecular interactions and material properties.
Genetic Research Tools: Structurally related compounds like 2-Amino-5-fluorobenzoic acid are used for counterselection of genetic markers in yeast, a fundamental technique in microbial genetics. researchgate.net This highlights the potential for developing derivatives of this compound as specialized tools for genetic engineering and molecular biology research.
Exploration of Unique Fluorine-Containing Functional Group Chemistry
The fluorine atom at the 5-position profoundly influences the chemical properties of this compound, creating unique opportunities for chemical exploration. Fluorine is the most electronegative element, and its strong electron-withdrawing effect can significantly alter the reactivity and properties of nearby functional groups. u-tokyo.ac.jplookchem.com
Key areas for future exploration include:
Modulation of Acidity (pKa): The fluorine atom increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This change in pKa can affect solubility, binding affinities in non-clinical assays, and the molecule's behavior in different chemical environments. u-tokyo.ac.jp
Altered Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but can direct substitution patterns. This allows for selective chemical modifications at other positions on the ring.
Enhanced Intermolecular Interactions: The polarized C-F bond can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be exploited in the design of self-assembling materials and molecular recognition systems. u-tokyo.ac.jp
Metabolic Blocking: In the context of developing chemical probes or other biologically active molecules for research, fluorine can be used to block sites susceptible to metabolic oxidation, thereby increasing the stability of the compound in biological systems. u-tokyo.ac.jp
Understanding and harnessing these fluorine-specific effects will be crucial for designing next-generation molecules and materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-Aminocarbonyl-5-fluorobenzoic acid, and what reaction conditions are critical for high yields?
- Methodology : Multi-step organic synthesis involving functional group transformations is typical. For example, palladium-catalyzed coupling reactions or nucleophilic substitution under controlled conditions (e.g., using DMF or DCM as solvents) can introduce the aminocarbonyl group. Purification via recrystallization or chromatography ensures high purity . Fluorination steps may require anhydrous conditions to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm substituent positions .
- NMR spectroscopy : and NMR identify fluorine and proton environments, while NMR confirms carbonyl and aromatic carbons.
- IR spectroscopy : Detects characteristic vibrations (e.g., C=O stretch at ~1680 cm).
Q. How do solubility properties influence purification strategies?
- Methodology : The compound’s solubility in polar aprotic solvents (e.g., DMF) allows for recrystallization in mixed solvents (e.g., DCM/hexane). Adjusting pH during aqueous workup can isolate the benzoic acid moiety via precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?
- Methodology : Cross-validate using complementary techniques. For example, if NMR suggests a substituent position conflicting with X-ray data, re-examine refinement parameters in SHELXL (e.g., twinning or disorder modeling) . Compare with structurally related compounds, such as 2-Amino-5-fluorobenzoic acid, to identify systematic errors .
Q. What strategies optimize regioselective aminocarbonylation in synthesis?
- Methodology :
- Use directing groups (e.g., meta-fluorine) to steer electrophilic substitution.
- Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions, ensuring precise stoichiometry and temperature control .
- Protect the carboxylic acid group during aminocarbonylation to prevent side reactions.
Q. How does the fluorine substituent influence reactivity in nucleophilic substitutions?
- Methodology : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophiles to the para position relative to the carbonyl group. Kinetic studies using Hammett plots or computational modeling (DFT) can quantify substituent effects .
Q. What mechanistic insights guide coupling reactions involving this compound?
- Methodology : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., phosphine ligands) to stabilize intermediates. Monitor reaction progress via LC-MS or in situ IR to optimize catalyst turnover .
Key Research Considerations
- Contradiction Analysis : If synthetic yields vary, assess solvent purity, catalyst activity, or moisture sensitivity.
- High-Resolution Data : For crystallography, collect data at low temperature (100 K) to minimize thermal motion artifacts .
- Safety : Use PPE (gloves, goggles) and handle reactive intermediates (e.g., acyl chlorides) in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
